molecular formula C18H21N3O B12606967 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 647845-59-8

6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B12606967
CAS No.: 647845-59-8
M. Wt: 295.4 g/mol
InChI Key: BPSOINWXAMMGJQ-UHFFFAOYSA-N
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Description

6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, the scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine include other pyridazine derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the ethoxy-phenyl group, which can influence its chemical reactivity and biological activity . This unique structure makes it a valuable compound for further research and development.

Properties

CAS No.

647845-59-8

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C18H21N3O/c1-6-22-16-10-8-7-9-15(16)21-13(4)17-11(2)19-20-12(3)18(17)14(21)5/h7-10H,6H2,1-5H3

InChI Key

BPSOINWXAMMGJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C3C(=NN=C(C3=C2C)C)C)C

Origin of Product

United States

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